Product packaging for Merophan(Cat. No.:CAS No. 342-95-0)

Merophan

Cat. No.: B10784587
CAS No.: 342-95-0
M. Wt: 305.20 g/mol
InChI Key: ZJHNCWIVJDCKSB-UHFFFAOYSA-N
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Description

Historical Context of Nitrogen Mustard Chemistry and Alkylating Agents

The history of alkylating agents as therapeutic compounds has its origins in the use of sulfur mustard gas during World War I. researchgate.netpharmacologyeducation.org Observations of severe myelosuppression and immunosuppression in exposed individuals, both in victims and animal models, prompted research into less volatile derivatives with potential biological activity. researchgate.net This led to the development of nitrogen mustards, such as mechlorethamine (B1211372) (mustargen), which demonstrated antitumor activity against lymphomas and other cancers. researchgate.net The initial clinical use of nitrogen mustard for treating Hodgkin's disease marked a significant step in the history of chemotherapy. researchgate.netpharmacologyeducation.org Following this, efforts focused on developing less toxic and more clinically effective nitrogen mustard derivatives and other alkylating agents. researchgate.net Alkylating agents are a diverse group of compounds characterized by their ability to add alkyl groups to negatively charged centers in biological molecules, primarily DNA and proteins. researchgate.net This alkylation, particularly at the N7 position of guanine (B1146940) in DNA, disrupts DNA replication and transcription, leading to cell cycle arrest and cell death. pharmacologyeducation.orgontosight.ai

Classification of Merophan within Aromatic Nitrogen Mustards

This compound is classified as an aromatic nitrogen mustard. dtic.milresearchgate.netresearchgate.net Nitrogen mustards are a class of alkylating agents characterized by the bis(2-chloroethyl)amino group. nih.gov Aromatic nitrogen mustards are those where this reactive group is attached to an aromatic ring system. This structural feature can influence the chemical reactivity and biological activity of the compound compared to aliphatic nitrogen mustards. dtic.milresearchgate.netresearchgate.net Melphalan (B128), another well-known nitrogen mustard derivative, is also an aromatic nitrogen mustard, synthesized by incorporating an L-phenylalanine group. nih.govdrugbank.com

Significance of this compound in Early Investigations of Chemically Induced Biological Perturbations

This compound was significant in early research exploring how chemical compounds could induce biological changes. Studies investigated the effects of various nitrogen mustard derivatives, including this compound (an aromatic type) and aliphatic nitrogen mustards like HN2 and HN3, on biological systems. researchgate.net For instance, research examined their impact on bone marrow colony-forming units and erythroid repopulating ability in rats, using techniques like the spleen colony assay. researchgate.net These investigations aimed to understand the differential effects of various nitrogen mustards on hematopoietic stem cells in different proliferative states. researchgate.net Furthermore, this compound was used in studies evaluating the ability of thiols and other compounds to protect against the toxicity of alkylating agents, highlighting its role as a representative alkylating agent in such toxicological and pharmacological research. dtic.milresearchgate.netresearchgate.net These early studies utilizing this compound contributed to the foundational understanding of the biological impact of alkylating agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18Cl2N2O2 B10784587 Merophan CAS No. 342-95-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

342-95-0

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

IUPAC Name

2-amino-3-[2-[bis(2-chloroethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)12-4-2-1-3-10(12)9-11(16)13(18)19/h1-4,11H,5-9,16H2,(H,18,19)

InChI Key

ZJHNCWIVJDCKSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)N(CCCl)CCCl

physical_description

O-d,l-sarcolysin is a colorless powder. (NTP, 1992)

solubility

less than 1 mg/mL at 63 °F (NTP, 1992)

Origin of Product

United States

Molecular Mechanisms of Merophan Induced Alkylation

DNA Alkylation Pathways and Adduct Formation by Merophan

The interaction of this compound with DNA is a critical aspect of its mechanism. researchgate.net Alkylation of DNA by agents like nitrogen mustards primarily occurs at electron-rich sites within the DNA bases and, to a lesser extent, the phosphodiester backbone. escholarship.org

Specificity and Reactivity at Nucleophilic Sites within DNA

Nitrogen mustards, including this compound, show a preference for alkylating the N7 position of guanine (B1146940) residues in DNA. mdpi.comoncohemakey.com This is considered a major site of alkylation due to the high nucleophilicity of the N7 atom in the imidazole (B134444) ring of guanine. oncohemakey.comescholarship.org Alkylation can also occur, albeit less frequently, at other nucleophilic sites such as the O6 position of guanine and the N1 and N3 positions of adenine (B156593). oncohemakey.comescholarship.orgki.se The reactivity can be influenced by the local DNA sequence context. oncohemakey.com Bifunctional alkylating agents like this compound, possessing two reactive chloroethyl arms, can form both mono-adducts and diadducts. escholarship.orgresearchgate.net Diadducts can lead to the formation of cross-links, either between the two strands of the DNA double helix (interstrand cross-links) or within a single strand (intrastrand cross-links). mdpi.comescholarship.orgresearchgate.net Interstrand cross-links, particularly those formed between N7 atoms of guanines in specific sequences (e.g., 5′-GXC-3′), are considered highly cytotoxic. oncohemakey.com

Impact on Nucleic Acid Structure and Function through Alkylation

Alkylation of DNA by this compound can induce significant structural and functional changes. The formation of DNA adducts, especially cross-links, can impede fundamental cellular processes such as DNA replication and transcription. mdpi.comoncohemakey.com Alkylation at certain sites, like O6-guanine, can lead to mispairing during replication, potentially resulting in mutations. mdpi.commdpi.compsu.edu The presence of bulky adducts or cross-links can also distort the DNA helix, affecting its interaction with proteins involved in DNA repair and regulation. oncohemakey.comresearchgate.netpsu.edu These disruptions to DNA structure and function can ultimately trigger cell cycle arrest and programmed cell death. doctorlib.orgresearchgate.net

Protein Alkylation and Functional Consequences

Beyond DNA, this compound can also alkylate proteins, leading to alterations in their structure and function. aopwiki.orgcreative-proteomics.com Protein alkylation involves the covalent modification of specific amino acid residues, particularly those with nucleophilic side chains. aopwiki.orgcreative-proteomics.com

Interaction with Cellular Thiols, particularly Cysteine and Glutathione (B108866) (GSH)

A primary target for protein alkylation by this compound and other alkylating agents are thiol groups, most notably those present in cysteine residues. aopwiki.orgcreative-proteomics.com Cysteine residues contain a highly nucleophilic sulfhydryl (-SH) group that readily reacts with electrophilic intermediates formed by alkylating agents, resulting in the formation of stable thioether bonds. creative-proteomics.com

Glutathione (GSH), a tripeptide abundant in cells, also contains a cysteine residue with a reactive thiol group. ejgm.co.uknih.gov GSH plays a crucial role in cellular defense against electrophiles and oxidative stress. ejgm.co.uk this compound can react with GSH, leading to its depletion and the formation of glutathione conjugates. doctorlib.orgejgm.co.uk This interaction serves as a detoxification pathway for the cell, but depletion of GSH can also render cells more susceptible to damage by this compound and other reactive species. doctorlib.orgdtic.mil The balance between this compound-induced alkylation and detoxification by thiols like GSH is a key determinant of cellular sensitivity. doctorlib.orgresearchgate.net

Modulation of Enzyme Activity and Cellular Signaling Pathways via Protein Adduction

Alkylation of amino acid residues, particularly at or near the active sites of enzymes, can directly impact enzyme activity. rsc.orgwikilectures.eu This can lead to either inhibition or, in some cases, modulation of enzymatic function. rsc.org Alkylation can alter protein conformation, disrupt protein-protein interactions, and interfere with post-translational modifications, all of which can affect protein function and participate in the modulation of cellular signaling pathways. aopwiki.orgcreative-proteomics.comejgm.co.ukrsc.org While specific details regarding this compound's impact on individual enzymes and signaling pathways are subject to ongoing research, the general principle of protein alkylation by nitrogen mustards suggests a potential for broad effects on cellular processes regulated by proteins, including those involved in cell growth, division, and survival. creative-proteomics.comnih.govnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound9571 uni.lu
Cysteine5961 drugbank.com
Glutathione (GSH)124883 ejgm.co.uk

Data Table Example (Illustrative - Specific this compound data would require dedicated studies)

DNA Nucleophilic SiteRelative Reactivity (Nitrogen Mustards)Type of AdductPotential Consequence
N7 of GuanineHighMonoadduct, Interstrand Cross-link (with another N7-G)DNA replication/transcription blockage, Apoptosis mdpi.comoncohemakey.comresearchgate.netescholarship.org
O6 of GuanineLowerMonoadductMispairing, Mutagenesis mdpi.commdpi.compsu.edu
N3 of AdenineLowerMonoadductDNA replication blockage escholarship.org
N1 of AdenineLowerMonoadduct escholarship.org
Phosphate Backbone OxygenLowerPhosphotriesterDNA strand breaks escholarship.org

Note: This table is illustrative and based on general knowledge of nitrogen mustard alkylation. The specific extent and distribution of this compound-induced adducts would require dedicated experimental studies.

Cellular and Biochemical Responses to Merophan Exposure

Cellular Defense Mechanisms against Alkylating Agents

Cells possess intricate defense mechanisms to counteract the deleterious effects of alkylating agents like Merophan. These mechanisms involve enzymatic detoxification, DNA repair pathways, and the maintenance of cellular redox balance.

Role of the Glutathione (B108866) (GSH) Redox Cycle in this compound Detoxification and Protection

The glutathione (GSH) redox cycle plays a crucial role in the detoxification of this compound. GSH, a tripeptide thiol, can conjugate with electrophilic compounds, including alkylating agents, rendering them less reactive and facilitating their excretion allenpress.comnih.govpsu.edu. This conjugation can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs) allenpress.com. Elevated levels of intracellular GSH have been associated with resistance to this compound in various cancer cell lines, including those derived from ovarian cancer and multiple myeloma auajournals.orgcapes.gov.braacrjournals.orgashpublications.org. Conversely, depletion of GSH levels can enhance the cytotoxicity of this compound aacrjournals.orgduke.edu. Studies have demonstrated that inhibiting GSH synthesis, for instance, with buthionine sulfoximine (B86345) (BSO), can synergistically increase this compound activity in preclinical models of multiple myeloma psu.educapes.gov.braacrjournals.org.

Research findings highlight the correlation between cellular GSH levels and sensitivity to this compound. For example, a study on human ovarian cancer cell lines showed that a this compound-resistant cell line had approximately two-fold higher levels of glutathione compared to the sensitive parent line aacrjournals.org. Depletion of GSH in the resistant line restored sensitivity to this compound aacrjournals.org.

Cell Line Type (Preclinical Model)This compound SensitivityRelative Intracellular GSH Levels
Human Ovarian Cancer (Sensitive)High1.0
Human Ovarian Cancer (Resistant)Low~2.0 aacrjournals.org
Multiple Myeloma (Various Lines)VariedHigher GSH often associated with resistance capes.gov.brashpublications.org

Enzymatic Systems Involved in this compound Metabolism and Conjugation

Beyond spontaneous conjugation with GSH, enzymatic systems, particularly glutathione S-transferases (GSTs), are involved in the metabolism and detoxification of this compound allenpress.comauajournals.org. GSTs catalyze the conjugation of GSH to this compound, forming a less toxic product allenpress.com. Different isoforms of GSTs exist, and their expression levels can influence cellular sensitivity to alkylating agents allenpress.comauajournals.org. The GST pi isoform has frequently been implicated in drug resistance to compounds like this compound allenpress.com.

While enzymatic conjugation is a significant detoxification pathway, this compound also undergoes non-enzymatic hydrolysis in plasma to form less active metabolites, monohydroxymelphalan and dihydroxymelphalan drugbank.comnih.gov. Studies comparing this compound metabolism in sensitive and resistant cell lines have shown that while hydrolysis occurs, differential rates of this process may not always be the primary mechanism of resistance nih.gov.

Induction of Cellular Stress Pathways by this compound

This compound, as a DNA alkylating agent, triggers various cellular stress pathways in response to the induced DNA damage patsnap.commdpi.com. The formation of DNA cross-links and other lesions activates a complex network of signaling pathways that can lead to cell cycle arrest or initiation of cell death patsnap.commdpi.com.

One significant consequence of this compound exposure is the induction of oxidative stress, characterized by the generation of reactive oxygen species (ROS) oup.comnih.gov. ROS can cause further damage to cellular components, including DNA, lipids, and proteins drugbank.com. Studies have shown that this compound treatment can lead to a significant increase in ROS generation, and scavenging ROS can inhibit this compound-induced apoptosis oup.com.

DNA damage response pathways, including those involving ATM and ATR kinases, are also activated by this compound-induced DNA lesions oup.comntnu.no. These pathways play a crucial role in coordinating cell cycle arrest and DNA repair processes patsnap.commdpi.com. Activation of NF-κB signaling has also been observed as a response to genotoxic stress induced by this compound, which can influence the balance between cell death and survival signals ntnu.no.

Modulation of Cell Cycle Progression and Apoptotic Mechanisms in Preclinical Models

This compound's interference with DNA replication and transcription leads to significant modulation of cell cycle progression patsnap.commdpi.comashpublications.orgfardapaper.ir. Cells exposed to this compound typically experience cell cycle arrest, particularly in the G2/M phase, to allow for DNA repair patsnap.commdpi.comashpublications.orgfardapaper.ir. However, accumulation in the S phase has also been observed mdpi.comashpublications.org. The extent and duration of cell cycle arrest can be dose-dependent fardapaper.ir.

In preclinical models, this compound treatment has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell types mdpi.comoup.comresearchgate.netaai.orgrndsystems.comresearchgate.netnih.gov. The induction of apoptosis by this compound is a key mechanism for its cytotoxic effect patsnap.com. This compound can activate the intrinsic pathway of apoptosis, which involves the mitochondria ntnu.noresearchgate.net. This process is associated with changes in the expression and activity of pro- and anti-apoptotic proteins, such as the cleavage of Mcl-1 and Bim and the disruption of the Mcl-1/Bim complex nih.gov.

Studies have also highlighted the involvement of specific signaling molecules in this compound-induced apoptosis. For instance, this compound has been shown to promote TAp73-mediated expression of XAF1 and Puma via ROS generation and activation of the ATR/p38 MAPK pathway, ultimately triggering apoptosis in EBV-transformed B cells oup.comaai.org.

Furthermore, the cellular response to this compound, including the activation of apoptotic pathways, can vary depending on the cell type and the presence of resistance mechanisms researchgate.net. In some cell types, this compound and its analogs may activate alternative cell death mechanisms like mitotic catastrophe, autophagy, or necroptosis researchgate.net.

Cellular Process Affected by this compoundObserved Effect in Preclinical ModelsKey Mediators/Pathways
DNA IntegrityFormation of inter- and intrastrand cross-links, DNA lesions drugbank.compatsnap.commdpi.comAlkylation of DNA bases patsnap.com
Cell Cycle ProgressionG2/M arrest, S phase accumulation patsnap.commdpi.comashpublications.orgfardapaper.irDNA damage checkpoints patsnap.commdpi.com
Oxidative StressIncreased ROS generation oup.comnih.gov
ApoptosisInduction of programmed cell death patsnap.commdpi.comoup.comresearchgate.netaai.orgrndsystems.comresearchgate.netnih.govIntrinsic pathway, Caspase activation, TAp73, XAF1, Puma, ATR/p38 MAPK pathway, Mcl-1/Bim balance oup.comntnu.noresearchgate.netaai.orgresearchgate.netnih.gov
DetoxificationConjugation with GSH, Enzymatic metabolism by GSTs allenpress.comnih.govpsu.eduauajournals.orgGSH, GSTs allenpress.comauajournals.org

Structure Activity Relationship Sar Studies of Merophan and Analogs

Impact of Aromaticity and Substituent Effects on Merophan Reactivity and Selectivity

The presence of an aromatic ring in this compound significantly influences its chemical properties and reactivity compared to aliphatic nitrogen mustards. The aromatic system can affect the electron density around the nitrogen atom, thereby impacting the rate of aziridinium (B1262131) ion formation, which is the rate-determining step in the alkylation reaction mdpi.com. Electron-withdrawing substituents on the aromatic ring can decrease the electron density on the nitrogen, potentially reducing its nucleophilicity and slowing down the cyclization to the aziridinium ion. Conversely, electron-donating substituents could increase electron density on the nitrogen, potentially accelerating this step.

Substituent effects on aromatic rings are well-documented and can either activate or deactivate the ring towards electrophilic substitution, as well as direct the position of substitution libretexts.org. While the primary mechanism of nitrogen mustards involves nucleophilic attack on DNA by the aziridinium ion, the electronic properties of the aromatic ring and its substituents can indirectly influence this process by altering the stability and formation rate of the intermediate. Studies on aromatic nitrogen mustard agents have investigated their alkylation activity at physiological pH and temperature, highlighting the importance of molecular properties on reaction rates researchgate.net.

Research findings indicate that the nature and position of substituents on the aromatic ring of nitrogen mustards can significantly impact their activity. For example, studies on other nitrogen mustard derivatives have shown that the presence of certain groups, such as methyl or nitro groups, can lead to increased activity taylorandfrancis.com. The position of substituents also matters; dimethoxy substituents at specific positions on an aromatic ring showed varying activity against different cancer cell lines taylorandfrancis.com.

The interplay between aromaticity and substituent effects can also influence the selectivity of alkylation. While nitrogen mustards primarily target the N7 of guanine (B1146940), the electronic and steric environment created by the aromatic ring and its substituents can subtly alter the preference for certain DNA sequences or even lead to alkylation at other sites, such as the N1 position of adenine (B156593) oncohemakey.com.

Comparative Analysis of this compound with Other Nitrogen Mustards (e.g., Melphalan (B128), Chlorambucil)

This compound belongs to the class of aromatic nitrogen mustards, similar to Melphalan and Chlorambucil. These compounds share the core bis(2-chloroethyl)amino functional group responsible for alkylation but differ in the nature of the aromatic carrier group attached to the nitrogen.

Melphalan: Features a phenylalanine derivative attached to the nitrogen mustard group. This amino acid moiety allows Melphalan to be transported into cells via amino acid transporters, potentially leading to some degree of selective uptake by cancer cells that overexpress these transporters drugbank.com. SAR studies on Melphalan and its analogs have explored modifications to the amino acid part and the nitrogen mustard group to optimize activity and reduce toxicity nih.gov. Melphalan primarily undergoes chemical hydrolysis drugbank.com.

Chlorambucil: Contains a benzene (B151609) ring with a butyric acid substituent attached to the nitrogen mustard group. Chlorambucil is generally considered less reactive than Mechlorethamine (B1211372) (an aliphatic nitrogen mustard) due to the electron-withdrawing effect of the aromatic ring, which reduces the nucleophilicity of the nitrogen atom. Chlorambucil undergoes extensive metabolism nih.gov.

The differences in the aromatic carrier groups among this compound, Melphalan, and Chlorambucil contribute to variations in their physicochemical properties, such as lipophilicity, solubility, and transport across cell membranes. These properties, in turn, influence their pharmacokinetic profiles, cellular uptake, and ultimately, their SAR.

Comparative studies have evaluated the activity of these nitrogen mustards. For instance, hybrid molecules incorporating nitrogen mustards, including those structurally related to Melphalan and Chlorambucil, have shown improved antitumor activity compared to the parent compounds nih.govnih.gov. While direct comparative data specifically including this compound alongside Melphalan and Chlorambucil in comprehensive SAR studies might be limited in the provided context, the principles governing the SAR of aromatic nitrogen mustards apply to all three. The nature of the aromatic system and its substituents dictates the electronic environment of the nitrogen mustard group, influencing its reactivity and interaction with biological targets.

Data from studies comparing Chlorambucil and Melphalan highlight differences in their systemic availability and metabolism, which are influenced by their structures nih.gov. These pharmacokinetic differences contribute to their distinct clinical applications and efficacy profiles.

Design Principles for Modified Alkylating Agents as Research Tools

The design of modified alkylating agents, including nitrogen mustard analogs like this compound, as research tools is guided by the principles of SAR with specific objectives beyond just therapeutic efficacy. These objectives often include:

Enhanced Reactivity or Selectivity: Modifying the aromatic system or introducing specific substituents can tune the reactivity of the nitrogen mustard group, allowing for studies on the kinetics and mechanisms of DNA alkylation under different conditions. Introducing targeting moieties can direct the alkylating agent to specific cell types or even specific locations within the cell, improving selectivity and reducing off-target effects researchgate.net.

Probing DNA Interactions: Modified nitrogen mustards can be designed to preferentially alkylate specific DNA sequences or structures. By incorporating DNA-binding motifs or altering the electronic properties of the alkylating group, researchers can create tools to study DNA repair mechanisms, the impact of specific DNA lesions, and the role of DNA structure in recognition by proteins ucl.ac.uk. For example, conjugates of nitrogen mustards with minor groove binders have shown enhanced alkylation specificity ucl.ac.uk.

Developing Probes for Biological Processes: Alkylating agents can be modified with labels (e.g., fluorescent tags, radioactive isotopes) to track their distribution, metabolism, and interaction with biological molecules in live cells or organisms. This allows for the study of drug uptake, intracellular trafficking, and the dynamics of DNA damage and repair.

Creating Hybrid Molecules: Combining the nitrogen mustard moiety with other pharmacophores or targeting ligands is a common strategy to create hybrid molecules with novel properties taylorandfrancis.comnih.govnih.gov. These hybrids can offer improved potency, altered selectivity, or the ability to overcome resistance mechanisms nih.govnih.gov. This "combination principle" has been used to design agents with enhanced anticancer activity and reduced toxicity nih.gov. Examples include conjugating nitrogen mustards with natural products or other therapeutic agents nih.govnih.gov.

The design process often involves iterative cycles of synthesis, biological evaluation, and SAR analysis to understand how structural changes impact the desired properties. Computational methods and in silico SAR analysis tools play an increasingly important role in predicting the biological activity of new compounds and guiding the design of targeted libraries collaborativedrug.comazolifesciences.com. By carefully designing modified alkylating agents based on established SAR principles, researchers can develop powerful tools to investigate fundamental biological processes and accelerate the discovery of new therapeutic agents azolifesciences.com.

Analytical and Spectroscopic Characterization of Merophan in Research Settings

Chromatographic Techniques for Separation and Detection of Merophan and its Reaction Products (e.g., HPLC, GC-MS in research contexts)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental tools in research for the separation and detection of chemical compounds, including alkylating agents like this compound, and their various reaction products. These methods allow for the isolation of the compound of interest from complex biological matrices and the identification of its degradation products or adducts formed through reactions with cellular components. While specific detailed studies on the application of HPLC or GC-MS solely for the analysis of this compound were not extensively detailed in the provided information, HPLC has been noted as a technique used in research involving cell culture and related compounds. ucl.ac.uk The principles of these techniques are well-established for the analysis of small organic molecules and their metabolites in biological research. HPLC is typically used for non-volatile or thermally labile compounds, while GC-MS is suitable for volatile or semi-volatile substances. Both techniques, often coupled with sensitive detectors like mass spectrometers, are indispensable for qualitative and quantitative analysis in complex research samples, allowing for the identification and measurement of this compound and its derivatives formed during in vitro or in vivo studies.

Spectroscopic Methods for Structural Elucidation of this compound and its Biomolecular Adducts (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are essential for determining the chemical structure of this compound and characterizing the structures of its adducts with biomolecules. Mass Spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio of molecules, providing information about their molecular weight and elemental composition. This is crucial for confirming the identity of this compound and for identifying and characterizing the biomolecular adducts it forms. The analysis of fragmentation patterns in MS can provide further structural details. Predicted Collision Cross Section (CCS) values for various this compound adducts, such as [M+H]+ and [M+Na]+, are available, illustrating the type of data obtained from advanced mass spectrometry techniques used in characterization studies. uni.lu Furthermore, mass spectrometry has been utilized in research to evaluate the formation of conjugates between alkylating agents and biomolecules like glutathione (B108866), indicating its applicability in studying this compound-biomolecule adducts. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another key spectroscopic technique for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can determine the complete structure of organic compounds. NMR is a standard method for identifying organic compounds and analyzing complex spectra in organic chemistry research. google.com While specific NMR data for this compound was not found in the provided snippets, NMR spectroscopy would be a crucial tool in a research setting for confirming the structure of synthesized this compound and for elucidating the structures of its reaction products and biomolecular adducts, providing insights into the sites of alkylation.

Quantitative Assays for Cellular Thiol Levels in Response to this compound Exposure

Research has explored the relationship between cellular thiol levels and the effects of alkylating agents, including this compound. Thiols, particularly glutathione (GSH), are important intracellular nucleophiles that can react with alkylating agents, potentially detoxifying them. doctorlib.org Quantitative assays for cellular thiol levels are therefore critical in understanding the cellular response to this compound exposure and mechanisms of resistance. Studies have investigated the levels of sulfhydryl compounds in tumors and their sensitivity to nitrogen mustards like this compound. doctorlib.orgnih.govresearchgate.net Research by Calcutt and Connors in 1963 specifically examined tumor sulfhydryl levels and sensitivity to this compound, highlighting the importance of these endogenous molecules in the cellular interaction with the compound. doctorlib.orgnih.govresearchgate.net These studies suggest that increased thiol content within cells might contribute to the inactivation of alkylating agents intracellularly. doctorlib.org Quantitative assays, such as those used to measure glutathione and cysteine content in tissue samples, are employed to assess changes in cellular thiol levels following exposure to alkylating agents or in different cellular states (e.g., sensitive versus resistant cells). psu.edu These assays provide quantitative data on the cellular biochemical environment that can influence the activity and fate of this compound.

This compound, a chemical compound, has been the subject of preclinical investigations utilizing various model systems to understand its biological effects, particularly concerning alkylation and cellular responses. Research in this area employs both in vitro and in vivo approaches to elucidate the mechanisms of action and potential resistance pathways.

Preclinical Investigational Models for Merophan Studies

In Vitro Cellular Models for Alkylation and Cellular Response Studies

In vitro models, primarily utilizing cell lines, are fundamental for investigating the direct effects of Merophan on cells, including its alkylating activity and the subsequent cellular responses researchgate.netnih.govmdpi.com. These models offer controlled environments to study specific molecular and cellular events.

Mammalian Cell Lines in Mechanistic Research (e.g., P815 mastocytoma cells)

Mammalian cell lines are widely used in mechanistic research to understand how compounds like this compound interact with biological systems nih.govsigmaaldrich.com. The P815 mastocytoma cell line, derived from a murine mastocytoma, is one such model that has been employed in studies related to cellular responses and tumor immunology td2inc.comnih.gov. P815 cells are characterized by their expression of major histocompatibility complex (MHC) antigens and susceptibility to natural killer (NK) cell-mediated cytotoxicity, making them valuable for studying tumor-immune interactions td2inc.com. Studies using P815 cells have investigated cellular hypersensitivity and the influence of factors like stem cell factor on cytokine production researchgate.net. Research involving nitrogen mustard derivatives, a class of alkylating agents, has utilized rat bone marrow stem cells and L5178Y lymphoblasts to assess effects on cell proliferation and uptake mechanisms, providing context for understanding the behavior of similar compounds like this compound researchgate.netdoctorlib.orgcapes.gov.br. The interaction of sulfhydryl-reactive antineoplastics, which can include alkylating agents, with murine tumor cells like P815 has also been studied to understand cellular defense mechanisms jci.org. Data from such studies can reveal the impact of these compounds on cell viability and the role of cellular components like glutathione (B108866) jci.org.

Here is an example of how data from studies on similar compounds in mammalian cell lines might be presented:

Cell LineCompoundEffect on Cell Viability (% Inhibition)Key ObservationSource
P815 mastocytomaCompound A50%Reduced cell proliferationHypothetical
L5178Y lymphoblastsMechlorethamine (B1211372)Variable, linked to uptakeDecreased drug entry in resistant cells doctorlib.org
Rat bone marrow stem cellsThis compoundDependent on proliferation rateDifferential effects observed researchgate.net

Microbial Systems for DNA Damage and Repair Response Studies

Microbial systems, such as bacteria, serve as valuable models for studying DNA damage and repair mechanisms due to their simpler genetic structures and rapid reproduction rates xiahepublishing.comnumberanalytics.com. Alkylating agents are known to cause DNA damage, and microbes possess intricate systems to repair such lesions numberanalytics.comresearchgate.net. The SOS response in Escherichia coli, for instance, is a well-characterized cellular mechanism activated in response to DNA damage, promoting repair or bypass to maintain genome stability numberanalytics.com. Studies in microbial systems can help elucidate how this compound might induce DNA damage and how bacterial repair pathways respond sciltp.com. Research on meropenem, a carbapenem (B1253116) antibiotic with a different mechanism of action but relevant in the context of bacterial response, has investigated resistance mechanisms in Pseudomonas aeruginosa, highlighting the complexity of bacterial defense strategies nih.govresearchgate.net. These studies often involve genomic analysis to identify genes and mutations associated with resistance nih.govmedrxiv.org.

Microbial models allow for detailed investigation into specific DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) numberanalytics.com. Techniques like single-molecule fluorescence imaging can be used to study the dynamics of repair proteins in living bacterial cells microbialcell.com.

An example of data that might be obtained from microbial studies:

Microbial SpeciesCompoundObserved EffectRelevant Pathway/MechanismSource
Escherichia coliAlkylating AgentInduction of SOS responseDNA damage response numberanalytics.com
Pseudomonas aeruginosaMeropenemEmergence of resistanceOprD loss, efflux pumps nih.gov
Bacillus subtilis(General)MutS protein dynamics studiedMismatch repair (MMR) microbialcell.com

Murine and Other Non-Human In Vivo Models for Mechanistic Research (excluding efficacy/safety trials)

In vivo models, particularly murine models, are essential for studying the systemic effects of compounds and the complex interactions between the compound, cells, and tissues within a living organism nih.govmedcraveonline.comyoutube.commdpi.com. These models are used to investigate cellular and tissue-level responses and the development of resistance mechanisms in a more complex biological context than in vitro systems.

Assessment of Cellular and Tissue-Level Responses to this compound Exposure

In vivo models allow researchers to assess how different cell types and tissues respond to this compound exposure nih.govfrontiersin.org. This includes studying inflammatory responses, cellular recruitment, and changes in tissue architecture nih.govresearchgate.net. For instance, studies using the P815 mastocytoma model in syngeneic DBA/2 mice have demonstrated the induction of local inflammatory responses and angiogenesis following tumor cell injection nih.gov. While these studies often relate to tumor progression, the underlying principles of cellular and tissue responses to a foreign agent are relevant to understanding this compound's effects. The response of tissues to implanted materials, involving the recruitment of immune cells like macrophages and mast cells, provides a broader context for in vivo cellular reactions researchgate.net.

The impact of alkylating agents on specific cell populations, such as bone marrow stem cells, has been investigated in rats, highlighting differential effects based on cellular proliferative states researchgate.net. In vivo studies can also provide insights into how compounds are distributed within tissues and how this influences their interaction with target cells doctorlib.org.

Studies on Induced Resistance Mechanisms in Research Models

The development of resistance to therapeutic agents is a significant challenge, and in vivo models are valuable for studying the mechanisms by which resistance emerges in a complex biological environment nih.govgarvan.org.au. While specific studies on this compound-induced resistance in vivo were not detailed in the provided results, research on other compounds and in various disease models provides relevant methodologies and insights nih.govnih.govmdpi.com. For example, studies in multiple myeloma murine models have investigated the development of drug resistance and the underlying genomic instability nih.gov. Research on cancer treatments has shown that cancer cells can develop resistance through mechanisms like stress-induced mutagenesis, a process also observed in bacteria developing antibiotic resistance garvan.org.au.

In vivo models can be used to study how cellular populations evolve under the selective pressure of a compound and how this leads to the emergence of resistant phenotypes nih.gov. This can involve analyzing changes in cellular pathways, genetic alterations, and the tumor microenvironment nih.govfrontiersin.org.

Understanding induced resistance mechanisms in research models is crucial for developing strategies to overcome or prevent resistance in a clinical setting nih.gov.

Theoretical and Computational Approaches to Merophan Chemistry and Interactions

Quantum Chemical Calculations of Merophan Reactivity, Stability, and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are used to investigate the electronic structure, energy levels (like HOMO and LUMO), charge distribution, and potential reaction pathways of a molecule. These calculations can predict a compound's stability under different conditions and its propensity to undergo certain chemical reactions, which are crucial for understanding its behavior and potential interactions. While quantum chemical studies are widely applied to various molecules nih.govchemrxiv.orgmdpi.comnih.govnih.govquora.comnih.govrsc.orgarturorobertazzi.it, specific calculations for "this compound" were not found.

Molecular Docking and Dynamics Simulations of this compound-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, when bound to a larger molecule (receptor), such as a protein or enzyme. It estimates the binding affinity between the molecules. Molecular dynamics simulations extend this by simulating the movement and interactions of the molecules over time, providing insights into the stability of the complex and the conformational changes involved in binding mdpi.comnih.govnih.govnews-medical.netpeerj.comresearchgate.net. These methods are fundamental in understanding how a compound might interact with biological targets. Although molecular docking and dynamics simulations are commonly used in studying biomolecule interactions nih.govnih.govnih.govarturorobertazzi.itnews-medical.netpeerj.comresearchgate.netjppres.comrsc.org, specific studies involving "this compound" were not identified.

In Silico Prediction of Alkylation Sites and Cellular Outcomes

In silico prediction methods utilize computational models to forecast various biological properties and effects of a compound based on its structure. For a compound like this compound, which might have reactive centers, in silico methods could be used to predict potential alkylation sites on biomolecules. Furthermore, these methods can attempt to predict cellular outcomes, such as cytotoxicity or specific biological pathway modulation, based on the compound's predicted interactions and properties nih.govquora.comrsc.orgresearchgate.netjppres.comrsc.orgmdpi.comrna-society.org. However, specific in silico predictions regarding the alkylation sites or cellular outcomes of "this compound" were not found in the search results.

Due to the lack of specific published research on the theoretical and computational chemistry of the compound explicitly named "this compound" within the scope of the conducted searches, detailed findings, and data tables for sections 8.1, 8.2, and 8.3 cannot be provided. The available information primarily relates to the methodologies themselves or to other compounds.

Future Directions and Emerging Research Avenues for Merophan Studies

Elucidation of Novel Biomolecular Targets of Merophan and Related Alkylating Agents

While DNA has been traditionally recognized as the primary target of this compound and other alkylating agents, research indicates that these compounds can also interact with other biomolecules, including RNA and proteins ontosight.aioncohemakey.complos.org. Future studies are aimed at a more complete mapping of these interactions to identify novel biomolecular targets beyond the well-established DNA alkylation sites, such as the N7 position of guanine (B1146940) chemicalbook.commdpi.comnih.gov.

Understanding the full spectrum of biomolecular targets is crucial for several reasons. Firstly, it can help elucidate the complete cytotoxic mechanisms of this compound, potentially revealing additional pathways contributing to cell death or, conversely, to resistance. For instance, studies on other alkylating agents have shown interactions with proteins involved in DNA repair, detoxification, and cell cycle regulation, which can significantly influence the cellular response to treatment nih.gov. Secondly, identifying non-DNA targets may uncover new avenues for therapeutic intervention, potentially through combination therapies that exploit these additional interactions. Research into novel Melphalan (B128) analogs, for example, explores how structural modifications can influence interactions with different cellular components and improve anticancer properties mdpi.comresearchgate.netmdpi.com.

Furthermore, investigating the interaction of this compound with higher-ordered nucleic acid structures, such as G-quadruplexes or mismatched DNA/RNA, represents another emerging area for target elucidation researchgate.netoup.com. These structures are known to be involved in various cellular processes, and their specific targeting by alkylating agents could offer new therapeutic opportunities.

Development of this compound-Derived Chemical Biology Probes for Mechanistic Dissection

To gain a more detailed understanding of how this compound interacts with its targets within a complex cellular environment, the development of chemical biology probes is a critical future direction. These probes, derived from the this compound structure, can be equipped with tags (e.g., clickable handles, fluorescent markers) that allow for the identification, isolation, and characterization of the molecules they bind to in living cells.

Click chemistry, for instance, has been successfully employed to create modified versions of alkylating agents like cisplatin (B142131) and psoralen, enabling researchers to monitor DNA interstrand crosslink accumulation and study DNA repair processes oup.com. Applying similar strategies to this compound could lead to the development of "clickable this compound" probes. These probes would facilitate the precise mapping of this compound binding sites on DNA, RNA, and proteins within cells, providing invaluable data on the dynamics and specificity of its interactions.

Integration of this compound Studies with Systems Biology Approaches for Comprehensive Mechanistic Understanding

A comprehensive understanding of this compound's effects requires moving beyond the study of individual molecular interactions to analyzing its impact on entire biological systems. Integrating this compound studies with systems biology approaches, such as genomics, transcriptomics, proteomics, and metabolomics, is an essential future direction.

These "omics" approaches allow for the simultaneous measurement of thousands of biological molecules within a cell or tissue, providing a global view of the cellular response to this compound treatment. Transcriptomic studies can reveal changes in gene expression patterns, indicating which pathways are activated or repressed in response to the drug. Proteomic analysis can identify alterations in protein levels and modifications, shedding light on the functional consequences of this compound exposure. Metabolomics can provide insights into metabolic reprogramming that may occur in resistant cells plos.orgnih.gov.

By integrating data from these different layers of biological organization, researchers can construct comprehensive models of how cells respond to this compound, identify key nodes in cellular networks that are particularly vulnerable or adaptable, and uncover complex interactions between different biological pathways. This systems-level perspective can help to:

Identify biomarkers predicting response or resistance to this compound.

Uncover novel resistance mechanisms involving coordinated changes across multiple pathways.

Suggest rational combination therapies targeting multiple vulnerabilities simultaneously.

Provide a basis for personalized treatment strategies based on an individual's molecular profile nih.gov.

For example, proteometabolomics has been used to study melphalan resistance in multiple myeloma cells, revealing the involvement of metabolic switches and increased tolerance to oxidative stress plos.orgnih.gov. Such studies highlight the power of systems biology in dissecting complex drug resistance mechanisms. Integrating this compound research with these advanced approaches holds significant promise for optimizing its therapeutic use and overcoming current limitations.

Q & A

Q. Table 1: Common Synthesis Challenges and Solutions

ChallengeSolutionSupporting Evidence
Low yield in step 2Adjust molar ratios; use inert gas
Impurity in final productRecrystallization in ethanol/water

Basic: What criteria define a well-formulated research question for this compound studies?

Methodological Answer:
A strong research question must:

  • Be Specific : Avoid broad inquiries (e.g., "How does this compound work?") in favor of mechanistic hypotheses (e.g., "How does this compound’s hydroxyl group influence its binding affinity to Protein X?").
  • Incorporate Measurability : Frame variables (e.g., concentration, pH) for quantitative analysis .
  • Address Knowledge Gaps : Prioritize questions unresolved in recent reviews (e.g., conflicting results in thermal stability assays) .

Advanced: How should researchers resolve contradictions in this compound’s reported bioactivity data?

Methodological Answer:
Contradictions often arise from methodological variability. Address them via:

Meta-Analysis : Compare datasets using statistical tools (ANOVA, regression) to identify outliers or confounding variables .

Triangulation : Validate findings across multiple models (in vitro, in vivo, computational docking) .

Contextual Factors : Scrutinize experimental conditions (e.g., cell line viability, solvent interactions) that may skew results .

Q. Example Workflow :

  • Step 1 : Replicate disputed experiments under standardized conditions .
  • Step 2 : Apply sensitivity analysis to isolate critical parameters .

Advanced: What strategies ensure reproducibility in this compound’s pharmacokinetic studies?

Methodological Answer:
Reproducibility requires:

Detailed Protocols : Document equipment calibration, batch-specific reagents, and animal model genotypes .

Open Data Practices : Share raw datasets (e.g., plasma concentration curves) in repositories like Zenodo .

Blind Testing : Collaborate with independent labs to validate absorption/metabolism profiles .

Basic: How to conduct a systematic literature review on this compound’s applications?

Methodological Answer:

Database Selection : Use PubMed, Scopus, and Web of Science with Boolean strings (e.g., "this compound AND (antimicrobial OR cytotoxicity)") .

Inclusion/Exclusion Criteria : Filter studies by publication date (last 10 years), peer-reviewed status, and methodological rigor .

Critical Appraisal : Use tools like AMSTAR-2 to assess bias in in vivo studies .

Advanced: How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?

Methodological Answer:

Molecular Dynamics (MD) : Simulate this compound’s conformational changes in solvent environments (e.g., GROMACS software) .

QSAR Modeling : Train algorithms on bioactivity datasets to predict novel derivatives’ efficacy .

Validation : Cross-check computational predictions with experimental IC50 values .

Basic: What ethical considerations apply to this compound research involving animal models?

Methodological Answer:

IACUC Compliance : Adhere to 3Rs (Replacement, Reduction, Refinement) guidelines .

Data Transparency : Report attrition rates, analgesia protocols, and euthanasia methods in supplementary materials .

Advanced: How to integrate interdisciplinary approaches (e.g., chemistry, bioinformatics) in this compound research?

Methodological Answer:

Collaborative Frameworks : Establish shared protocols for data exchange (e.g., standardized file formats for spectral data) .

Hybrid Workflows : Combine synthetic chemistry with machine learning for high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.